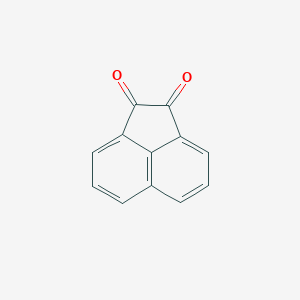

Pregna-4,9(11),16-triene-3,20-dione

説明

Synthesis Analysis

The synthesis of Pregna-4,9(11),16-triene-3,20-dione and its analogues typically involves multi-step chemical processes. A notable example is the three-step synthesis from 3 beta-hydroxy-16 alpha, 17-epoxy-16 beta-methyl-5 alpha-pregn-9(11)-en-20-one, achieving an overall yield of 35%. These compounds are characterized spectroscopically, discussing the 13C NMR shielding effects briefly (García‐Martínez, Reyes-López, & Joseph-Nathan, 1993).

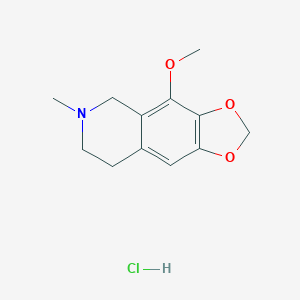

Molecular Structure Analysis

The molecular structure of Pregna-4,9(11),16-triene-3,20-dione derivatives has been elucidated using various spectroscopic techniques, including 1H and 13C NMR. Studies have confirmed structures of metabolites formed during the microbial conversion, emphasizing the significance of mass spectrometry and NMR spectroscopy in determining structural configurations (Fokina & Donova, 2003).

科学的研究の応用

Intermediate for Synthesizing Corticoids : It serves as an important intermediate for synthesizing corticoids like hydrocortisone and prednisolone (Lưu Đức Huy et al., 2015).

Precursor for Corticosteroids in Industry : Pregnatetraenedione is used as a useful precursor for synthesizing corticosteroids in industrial settings (Yongjun Liu et al., 2022).

Synthesis of Fluorometholone : Chemoelective hydrogenation of a derivative of this compound led to the synthesis of fluorometholone, a corticosteroid, with a 45% overall yield (Andrés Marcos-Escribano et al., 2009).

Improved Biodehydrogenation Process : Research focused on improving the biodehydrogenation of this compound, a precursor of corticosteroids, rather than its direct therapeutic applications (Jin Huang et al., 2012).

Synthesis of Steroid Analogues : It is involved in the synthesis of steroid analogues with aromatic C-rings, such as 17-hydroxy-18-nor-17α-pregna-4,8,11,13-tetraene-3,20-dione (P. Burden et al., 1987).

Skeletal Rearrangement in Steroids : A skeletal rearrangement of the steroidal 1,3-diene to 3 was observed in a reaction involving this compound (O. P. Shestak et al., 1988).

Tritium-Labeled Analogues for Therapeutic Applications : Tritium-labeled analogues of progesterone, such as a derivative of this compound, have potential therapeutic applications (V. Shevchenko et al., 1998).

Conversion by Nocardioides simplex VKM : The bacterium Nocardioides simplex VKM Ac-2033D selectively produces precursors to modern glucocorticoids from 9alpha-hydroxyandrostenes through conversion of a related compound (V. Fokina & M. Donova, 2003).

将来の方向性

The future directions of Pregna-4,9(11),16-triene-3,20-dione research could involve further studies on its synthesis and its use as a common intermediate in the synthesis of some impurities related to dexamethasone and mometasone . Additionally, more research could be conducted on its potential use in the treatment of Duchenne Muscular Dystrophy .

特性

IUPAC Name |

(8S,10S,13S,14S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,12,14,15-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h6,9,12,16,18H,4-5,7-8,10-11H2,1-3H3/t16-,18-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZEZJENWQRMZIX-BVPXEZJJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CCC2C1(CC=C3C2CCC4=CC(=O)CCC43C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)CC[C@@]43C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pregna-4,9(11),16-triene-3,20-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid](/img/structure/B41911.png)

![2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol](/img/structure/B41918.png)